molecular formula C15H25N5O2 B2809733 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1797172-55-4

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2809733
CAS No.: 1797172-55-4
M. Wt: 307.398
InChI Key: XEJGQJOGCPNKPN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyethyl group, a pyridazinyl group, and a piperidinyl group, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Methoxyethyl Intermediate: This step involves the reaction of 2-methoxyethanol with a suitable reagent to form the methoxyethyl intermediate.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl intermediate is synthesized by reacting 6-methylpyridazine with appropriate reagents under controlled conditions.

    Coupling Reaction: The methoxyethyl and pyridazinyl intermediates are then coupled with piperidine to form the final compound. This step often requires the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamate
  • 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiourea

Uniqueness

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-12-3-4-14(19-18-12)20-8-5-13(6-9-20)11-17-15(21)16-7-10-22-2/h3-4,13H,5-11H2,1-2H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJGQJOGCPNKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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